![molecular formula C30H34N2O2 B2493728 5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one CAS No. 312517-94-5](/img/structure/B2493728.png)
5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a unique pyrrol-2-one core structure
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 4-butoxyphenylamine.
Reagents: 4-butoxyaniline, various catalysts.
Reaction Conditions: Heated under reflux, typically in an inert atmosphere.
Step 2: : Synthesis of the pyrrol-2-one core.
Reagents: 3,4-dimethylphenylamine, various acids or bases as catalysts.
Reaction Conditions: Room temperature to moderate heating, depending on the reagents used.
Step 3: : Final Coupling.
Reagents: Intermediate products from Steps 1 and 2.
Reaction Conditions: Varies widely, depending on desired purity and yield. Often requires purification via chromatography.
Industrial Production Methods
Large-scale production may utilize continuous flow reactors to maintain a steady state of reaction conditions.
Employing automation and advanced monitoring techniques to ensure consistency and quality.
化学反应分析
Types of Reactions
Oxidation: : Reacts with common oxidizing agents like potassium permanganate.
Reduction: : Typically involves hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas in the presence of palladium on carbon.
Substitution: : Various halides or anhydrides under ambient to heated conditions.
Major Products
From oxidation : Formation of quinones and carboxylic acids.
From reduction : Conversion to corresponding amines and alcohols.
From substitution : Formation of halogenated derivatives.
科学研究应用
Chemistry
Used as a precursor for the synthesis of complex organic molecules.
Catalysis studies to develop new reaction mechanisms.
Biology
Studied for its potential biochemical interactions and effects on cellular processes.
Medicine
Potential therapeutic applications in treating certain diseases.
Used in drug design and development due to its unique structural properties.
Industry
Utilized in materials science for creating specialized polymers and coatings.
作用机制
Molecular Targets and Pathways
Interacts with various enzyme pathways by binding to active sites or altering enzyme conformation.
Can act as an inhibitor or activator depending on its structural modifications.
Mechanistic Insights
The compound's diverse functionality allows it to participate in several biochemical pathways, making it a versatile tool for research.
相似化合物的比较
Compared to similar pyrrol-2-one derivatives, this compound offers enhanced stability and reactivity due to its butoxyphenyl and dimethylphenyl substituents.
Similar Compounds
1-(3,4-dimethylphenyl)-3-(4-butoxyphenyl)-1H-pyrrol-2-one.
3-(3,4-dimethylphenylamino)-1-phenyl-1H-pyrrol-2-one.
Uniqueness
The combination of butoxy and dimethylphenyl groups enhances its solubility and reactivity, setting it apart from other compounds in its class.
属性
IUPAC Name |
2-(4-butoxyphenyl)-4-(3,4-dimethylanilino)-1-(3,4-dimethylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O2/c1-6-7-16-34-27-14-10-24(11-15-27)29-19-28(31-25-12-8-20(2)22(4)17-25)30(33)32(29)26-13-9-21(3)23(5)18-26/h8-15,17-19,29,31H,6-7,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENGFHRSFODCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC(=C(C=C3)C)C)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)
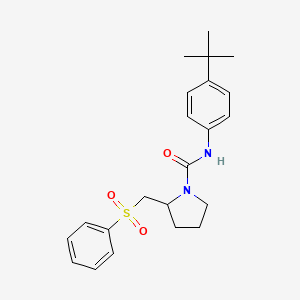
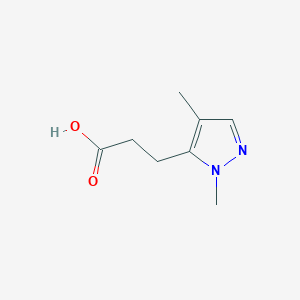
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2493656.png)
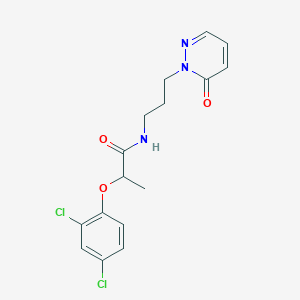
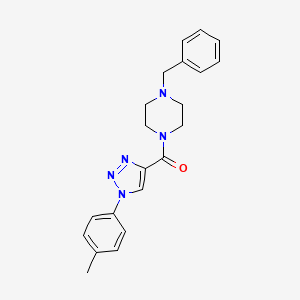
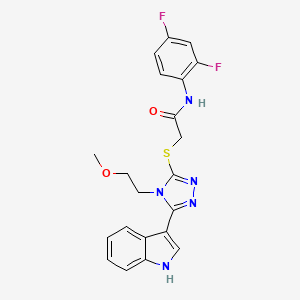
![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)
![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)
